![molecular formula C11H13NO7 B14619942 [(5-Nitrofuran-2-yl)-propanoyloxymethyl] propanoate CAS No. 59163-42-7](/img/structure/B14619942.png)
[(5-Nitrofuran-2-yl)-propanoyloxymethyl] propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(5-Nitrofuran-2-yl)-propanoyloxymethyl] propanoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound, in particular, has a nitrofuran moiety, which is known for its antimicrobial properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Nitrofuran-2-yl)-propanoyloxymethyl] propanoate typically involves the esterification of 5-nitrofuran-2-carboxylic acid with propanoic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and catalyst concentration is common. The final product is typically purified using large-scale distillation or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitrofuran moiety can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Ammonia or primary amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the nitrofuran moiety.
Reduction: Amino derivatives of the compound.
Substitution: Amides or alcohol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[(5-Nitrofuran-2-yl)-propanoyloxymethyl] propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial properties due to the presence of the nitrofuran moiety.
Medicine: Potential use in the development of new antimicrobial agents.
Industry: Used in the production of fragrances and flavorings due to its ester functionality.
Mecanismo De Acción
The antimicrobial activity of [(5-Nitrofuran-2-yl)-propanoyloxymethyl] propanoate is primarily due to the nitrofuran moiety. The compound exerts its effects by interfering with the bacterial DNA synthesis and repair mechanisms. The nitrofuran group undergoes reduction within the bacterial cell, leading to the formation of reactive intermediates that cause DNA damage and inhibit bacterial growth.
Comparación Con Compuestos Similares
[(5-Nitrofuran-2-yl)-propanoyloxymethyl] propanoate can be compared with other nitrofuran derivatives such as nitrofurantoin and nitrofurazone. These compounds also possess antimicrobial properties but differ in their specific applications and efficacy. For example:
Nitrofurantoin: Commonly used as an antibiotic for urinary tract infections.
Nitrofurazone: Used as a topical antibacterial agent.
The uniqueness of this compound lies in its ester functionality, which can be exploited for various synthetic applications and modifications.
Propiedades
Número CAS |
59163-42-7 |
|---|---|
Fórmula molecular |
C11H13NO7 |
Peso molecular |
271.22 g/mol |
Nombre IUPAC |
[(5-nitrofuran-2-yl)-propanoyloxymethyl] propanoate |
InChI |
InChI=1S/C11H13NO7/c1-3-9(13)18-11(19-10(14)4-2)7-5-6-8(17-7)12(15)16/h5-6,11H,3-4H2,1-2H3 |
Clave InChI |
CXMOCYBDLXOVJC-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)OC(C1=CC=C(O1)[N+](=O)[O-])OC(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


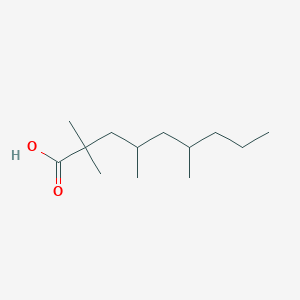

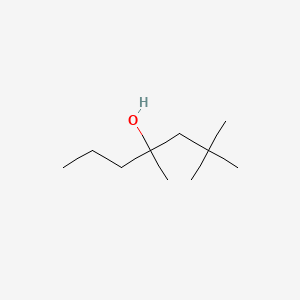
![Acetamide, N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-](/img/structure/B14619888.png)
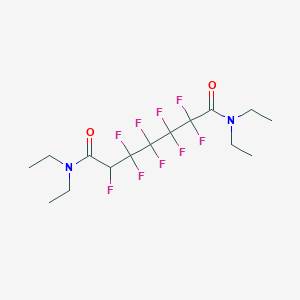

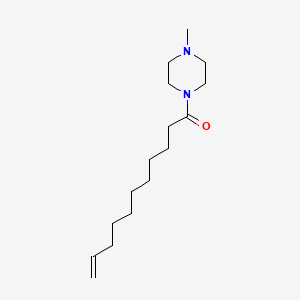
![(E)-Methyl[4-(4-methylphenyl)-2H-1,3-dithiol-2-ylidene]sulfanium iodide](/img/structure/B14619913.png)
![1-[3-(2,2-Diethoxyethyl)-2,2-dimethylcyclobutyl]ethan-1-one](/img/structure/B14619917.png)

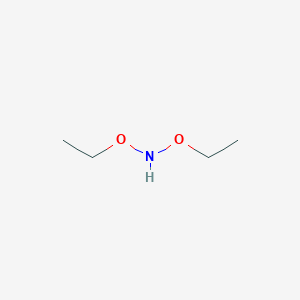
![N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-L-phenylalaninamide](/img/structure/B14619932.png)

![O-[2-(Dimethylamino)ethyl] butylcarbamothioate](/img/structure/B14619946.png)
